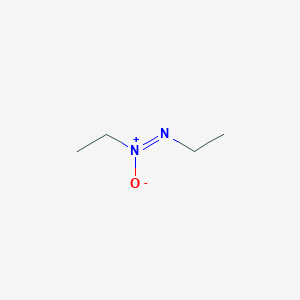

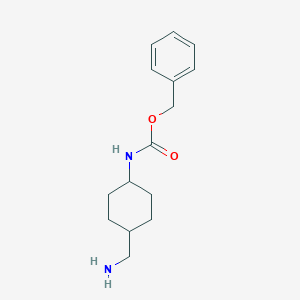

![molecular formula C14H14ClN3 B112203 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 192869-80-0](/img/structure/B112203.png)

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Übersicht

Beschreibung

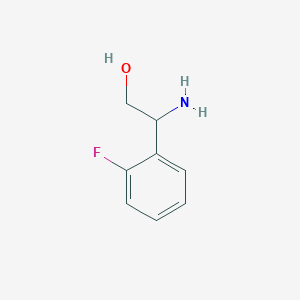

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C14H14ClN3. It has a molecular weight of 259.73 Da . It is typically stored at room temperature and kept dry and cool .

Molecular Structure Analysis

The molecular structure of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine consists of a pyrido[3,4-d]pyrimidine core, which is a bicyclic system containing a pyridine ring fused with a pyrimidine ring. This core is substituted at the 4-position with a chlorine atom and at the 7-position with a benzyl group .Physical And Chemical Properties Analysis

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a powder with a melting point of 206-211 °C (decomposition). It has a density of 1.3±0.1 g/cm3 and a boiling point of 396.6±42.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones through base-catalyzed reactions. These compounds are characterized using analytical and spectroscopic techniques, and their crystal structures are determined to understand the influence of structural modifications on molecular geometry and conformation. This aids in the development of 3D supramolecular architectures in crystals via self-assembly, driven by stacking interactions and hydrogen bonds (Chen & Liu, 2019).

Antimicrobial Activity

Some derivatives of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit significant antimicrobial activity. This has been demonstrated in studies where substituted tricyclic compounds derived from it were synthesized and evaluated against various bacterial and fungal strains, showing potent antibacterial and antifungal properties (Mittal et al., 2011).

Antifolate Inhibitors

The compound and its derivatives have been explored as nonclassical and classical antifolate inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. These inhibitors, designed as conformationally restricted analogues of existing drugs, exhibit moderate inhibitory potency against DHFR from various sources, including Pneumocystis carinii and Mycobacterium avium, highlighting their potential in treating diseases caused by these organisms (Gangjee et al., 1998).

Chemical Reactivity and Mechanisms

Research into the chemical reactivity and mechanisms of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives has led to the development of methods for synthesizing 2-pyridyl-substituted derivatives. These studies provide insights into the condensation reactions and subsequent chemical transformations that these compounds undergo, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Kuznetsov & Chapyshev, 2007).

Eigenschaften

IUPAC Name |

7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXEFPMOWJJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620802 | |

| Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |

CAS RN |

192869-80-0 | |

| Record name | 4-Chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

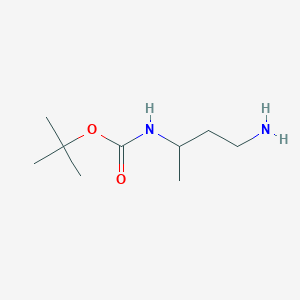

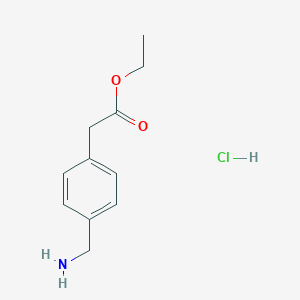

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

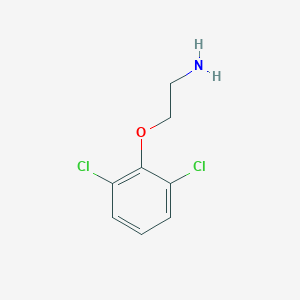

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

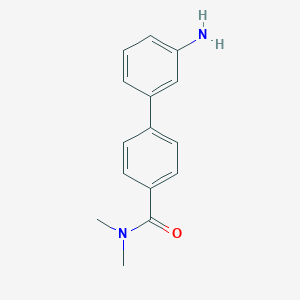

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)